3,4,5-Trifluoro-2-nitrobenzoic acid
Description
Contextual Significance of Fluorinated Benzoic Acid Derivatives in Synthetic Chemistry
Fluorinated benzoic acid derivatives are a class of compounds that have garnered considerable attention in synthetic chemistry, primarily due to the unique properties conferred by the fluorine atoms. The introduction of fluorine into a benzoic acid molecule can significantly alter its physical, chemical, and biological properties. lookchem.com These alterations include changes in acidity, lipophilicity, and metabolic stability.
The high electronegativity of fluorine can influence the electronic environment of the aromatic ring and the acidity of the carboxylic acid group. This makes fluorinated benzoic acids valuable as intermediates and building blocks in the synthesis of more complex molecules. lookchem.com They are utilized in various fields, including the development of pharmaceuticals, agrochemicals, and advanced materials. lookchem.comnih.gov For instance, some fluorobenzoic acids have been used as precursors for agrochemical and pharmaceutical products, as well as food additives and dyes. nih.gov Furthermore, certain bacterial strains can utilize fluorobenzoates as a carbon source, opening avenues for research into their metabolic and catabolic pathways. nih.gov The strategic placement of fluorine atoms can also be used to block metabolic pathways, enhancing the bioavailability and efficacy of drug candidates.
Strategic Importance of Aromatic Nitro Compounds as Synthetic Precursors
Aromatic nitro compounds are fundamental building blocks in organic synthesis due to the versatile reactivity of the nitro group. researchgate.netnumberanalytics.com The nitro group is a strong electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring to which it is attached. numberanalytics.com This electronic effect makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions.
One of the most valuable transformations of the nitro group is its reduction to an amino group. nih.gov This reaction provides a reliable route to aromatic amines, which are themselves crucial intermediates in the synthesis of a vast array of chemical products, including dyes, polymers, and pharmaceuticals. numberanalytics.comnih.gov The reduction can be controlled to yield other nitrogen-containing functional groups like hydroxylamines. numberanalytics.com Beyond reduction, the nitro group can participate in various other reactions, making nitroaromatic compounds highly adaptable precursors in the construction of complex molecular architectures. nih.gov Their accessibility through nitration reactions further enhances their utility in synthetic organic chemistry. researchgate.netnih.gov
Overview of Research Trajectories for 3,4,5-Trifluoro-2-nitrobenzoic Acid
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research directions based on the known chemistry of its constituent functional groups. The combination of a trifluorinated ring, a nitro group, and a carboxylic acid presents a unique platform for synthetic transformations.
Future research could explore its use as an intermediate in the synthesis of novel bioactive molecules. The nitro group can be reduced to an amine, which can then undergo a variety of condensation and coupling reactions. The fluorine atoms can enhance the pharmacological properties of the final products. For example, similar trifluoro-nitrobenzoic acid derivatives are used as intermediates in preparing benzimidazoles, which have applications as antibacterial or antiviral agents. chemicalbook.com
Another research trajectory could involve the investigation of nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the three fluorine atoms and the nitro group would activate the aromatic ring for substitution, potentially allowing for the introduction of various nucleophiles at specific positions. The development of new synthetic methodologies leveraging the unique reactivity of this compound is also a plausible area of investigation. For instance, 3,4,5-trifluorobenzoic acid has been used as a transient directing group in C-H activation reactions, a strategy that could potentially be adapted for its nitro-substituted counterpart. ossila.com Furthermore, related compounds like 3,4,5-trifluoro-2'-nitrobiphenyl are important intermediates for agricultural fungicides, suggesting a potential application area for derivatives of this compound. patsnap.comgoogle.com
Structure
3D Structure
Properties
Molecular Formula |
C7H2F3NO4 |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
3,4,5-trifluoro-2-nitrobenzoic acid |
InChI |
InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)6(11(14)15)5(10)4(3)9/h1H,(H,12,13) |
InChI Key |
AKHSCVHWOXCMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3,4,5 Trifluoro 2 Nitrobenzoic Acid
Reactions of the Nitro Group
The nitro group is a versatile functional handle that can be transformed into various other nitrogen-containing functionalities, most notably through reduction to an amino group.
Reduction to Amino Derivatives (e.g., Catalytic Hydrogenation, Metal-Mediated Reductions)
The reduction of the nitro group to a primary amine is a common and pivotal transformation for nitroaromatic compounds. This can be accomplished through several methods, including catalytic hydrogenation and reductions using metals in acidic media.
Catalytic Hydrogenation: This method is widely employed for its efficiency and clean reaction profiles. For structurally similar compounds, such as ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate, catalytic hydrogenation using palladium on carbon (Pd/C) has been shown to be highly effective, yielding the corresponding amino derivative in excellent yields (97.0%) semanticscholar.org. It is anticipated that 3,4,5-Trifluoro-2-nitrobenzoic acid would undergo a similar transformation to produce 2-amino-3,4,5-trifluorobenzoic acid under these conditions. A patent for producing 2-amino-4-fluorobenzoic acid also describes the catalytic reduction of a 4-fluoro-2-nitrohalogenobenzoic acid google.com.
Metal-Mediated Reductions: The use of metals such as iron, zinc, or tin in the presence of an acid like hydrochloric acid is a classic method for the reduction of aromatic nitro groups. A patent describes the use of various reducing agents, including iron, zinc, and tin(II) chloride, for the reduction of 2,4-dihalogeno-5-fluoro-3-nitro-benzoic acids to their amino counterparts.
The following table summarizes common conditions for the reduction of nitroaromatic compounds, which are applicable to this compound based on the reactivity of analogous compounds.
| Reagent/Catalyst | Conditions | Product | Yield | Reference |
| Pd/C, H₂ | Methanol | 2-Amino-3,4,5-trifluorobenzoic acid (expected) | High | semanticscholar.org |
| Iron, Acid | Heating | 2-Amino-3,4,5-trifluorobenzoic acid (expected) | Good | |
| Tin(II) chloride, Acid | - | 2-Amino-3,4,5-trifluorobenzoic acid (expected) | Good | |
| Zinc, Acid | - | 2-Amino-3,4,5-trifluorobenzoic acid (expected) | Good |
Conversion to Other Nitrogen-Containing Functionalities
While the reduction to amines is the most common reaction of the nitro group, it can also be converted into other nitrogen-containing functionalities such as hydroxylamines, nitroso compounds, and diazonium salts, which are versatile intermediates in organic synthesis. For instance, aryl diazonium salts, formed from the corresponding amine, can be converted to a variety of substituents msu.edu. The conversion of the amine derived from this compound could serve as a pathway to other functionalized benzoic acids.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of this compound readily undergoes reactions typical of this functionality, such as esterification and amidation.
Esterification and Amidation Reactions
Esterification: The formation of esters from this compound can be achieved through standard methods like Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst masterorganicchemistry.comtruman.edu. A patent describing the esterification of nitrobenzoic acids highlights that the reaction proceeds in high yield when the reactants are heated in the presence of an acid catalyst and an entraining liquid to remove water google.comarkat-usa.org. For example, the esterification of 3-chloro-2,4-difluoro-5-nitrobenzoic acid, a close analog, proceeds in good yield (86%) semanticscholar.org.
Amidation: The carboxylic acid can also be converted to amides by reaction with amines, typically requiring activation of the carboxylic acid or the use of coupling agents. A study on the synthesis of novel nitrobenzamide derivatives demonstrated the successful formation of amides from dinitrobenzoic acids rhhz.net. The synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide from the corresponding benzoic acid is another relevant example nih.gov.
The table below shows expected outcomes for esterification and amidation based on similar compounds.
| Reaction | Reagents | Product | Expected Yield | Reference |
| Esterification | Alcohol, Acid catalyst | 3,4,5-Trifluoro-2-nitrobenzoate ester | Good to Excellent | semanticscholar.orggoogle.com |
| Amidation | Amine, Coupling agent | 3,4,5-Trifluoro-2-nitrobenzamide | Good | rhhz.net |
Decarboxylation and Related Processes
Decarboxylation, the removal of the carboxyl group, can be a significant reaction for aromatic carboxylic acids, particularly when the ring is substituted with electron-withdrawing groups. Several patents and studies have detailed the decarboxylation of various fluorinated and nitrated phthalic and benzoic acids, suggesting that this compound could undergo this reaction under appropriate conditions, such as heating in a suitable solvent, sometimes in the presence of a catalyst google.com. For example, 3,4,6-trifluorophthalic anhydride can be decarboxylated to yield 2,4,5-trifluorobenzoic acid google.com. The decarboxylation of aromatic carboxylic acids can also be achieved through photoredox catalysis under mild conditions osaka-u.ac.jpnih.govrsc.org.
Aromatic Substitution Reactions
The aromatic ring of this compound is highly electron-deficient due to the presence of three fluorine atoms and a nitro group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms.
The positions of the fluorine atoms are activated towards nucleophilic attack. A study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which has a similarly activated fluorine atom, demonstrated that it readily undergoes SNAr with various oxygen, sulfur, and nitrogen nucleophiles beilstein-journals.orgnih.gov. Furthermore, a patent describing the preparation of 2,4-difluoro-3-hydroxybenzoic acid shows that 3,4,5-trifluoronitrobenzene can undergo methoxylation, a nucleophilic substitution of a fluorine atom by a methoxy group, in the presence of sodium methoxide google.com. It is therefore highly probable that this compound will react with nucleophiles, leading to the substitution of one of the fluorine atoms.
The table below outlines potential nucleophilic aromatic substitution reactions.
| Nucleophile | Reagent Example | Expected Product | Reference |
| Alkoxide | Sodium methoxide | Methoxy-difluoro-2-nitrobenzoic acid | google.com |
| Amine | Various amines | Amino-difluoro-2-nitrobenzoic acid | beilstein-journals.orgnih.gov |
| Thiolate | Sodium thiophenoxide | Phenylthio-difluoro-2-nitrobenzoic acid | beilstein-journals.orgnih.gov |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides that possess electron-withdrawing substituents. libretexts.org This type of reaction is particularly relevant for this compound due to the presence of multiple activating groups on the aromatic ring. The general mechanism for SNAr is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. stackexchange.com
The aromatic ring of this compound is rendered highly electrophilic and, consequently, highly susceptible to nucleophilic attack. This is due to the synergistic electron-withdrawing effects of the three fluorine atoms and the nitro group. Aromatic compounds that are electron-poor are more reactive towards nucleophiles. masterorganicchemistry.com
Nitro Group (-NO₂): The nitro group is a powerful activating group for SNAr reactions. csbsju.edu It deactivates the ring towards electrophiles but activates it towards nucleophiles by withdrawing electron density through both the inductive effect (-I) and a strong resonance effect (-M). This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group. csbsju.eduyoutube.com
Fluorine Atoms (-F): Fluorine, being the most electronegative element, exerts a potent negative inductive effect (-I). stackexchange.comcsbsju.edu This effect withdraws electron density from the aromatic ring, increasing its electrophilicity and stabilizing the negatively charged Meisenheimer complex formed during the reaction. stackexchange.com The presence of three fluorine atoms on the ring significantly enhances this activation.
The combined influence of these groups makes the aromatic core of this compound exceptionally electron-deficient and primed for SNAr reactions. libretexts.org
The position of nucleophilic attack in SNAr reactions is governed by the location of the electron-withdrawing groups, which must be able to stabilize the resulting anionic intermediate. libretexts.org For a substitution to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group. masterorganicchemistry.com
In this compound, the powerful -NO₂ group is located at the C2 position. This strongly activates the halogen substituents at the ortho (C3) and para (C5) positions. Therefore, nucleophilic attack is expected to occur preferentially at either the C3 or C5 position, leading to the displacement of the fluoride (B91410) ion at that site. The fluorine at C4 is in a meta position relative to the nitro group and is thus significantly less activated. The specific site of substitution between C3 and C5 can be influenced by the nature of the nucleophile and the reaction conditions.
In nucleophilic aromatic substitution, the typical reactivity trend for halide leaving groups is F > Cl > Br > I. masterorganicchemistry.comnih.gov This is contrary to the trend observed in Sₙ1 and Sₙ2 reactions, where iodide is the best leaving group. libretexts.org This phenomenon, often termed the "element effect," is a hallmark of the SNAr mechanism. nih.gov
The reason for this inverted order of reactivity is that the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, not the subsequent elimination of the leaving group. libretexts.orgstackexchange.com Fluorine's high electronegativity makes the carbon atom to which it is attached more electrophilic (polarized), thereby accelerating the nucleophilic attack. stackexchange.comcsbsju.edu Although the C-F bond is strong, the stabilization afforded to the transition state leading to the Meisenheimer complex outweighs the difficulty of breaking this bond in the fast, second step of the reaction. stackexchange.com Consequently, in this compound, the fluorine atoms are excellent leaving groups for SNAr reactions.
| Feature | Influence on SNAr Reactivity |
| Nitro Group | Strong activation (ortho, para) via resonance (-M) and induction (-I) |
| Fluorine Atoms | Strong activation via induction (-I) |
| Regioselectivity | Attack favored at C3 and C5 (ortho/para to NO₂) |
| Leaving Group | Fluoride is an excellent leaving group (F > Cl > Br > I) |
Electrophilic Aromatic Substitution (EAS) with Deactivating and Directing Group Effects
Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems, where an electrophile replaces an atom (typically hydrogen) on the ring. wikipedia.org The compound this compound is exceptionally unreactive towards electrophilic aromatic substitution. The aromatic ring is substituted with five powerful electron-withdrawing groups: three fluorine atoms, a nitro group, and a carboxylic acid group.
These groups are all classified as deactivating for EAS reactions because they withdraw electron density from the pi-system of the ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orglibretexts.org
-NO₂ and -COOH Groups: Both are strong deactivating groups and act as meta-directors.
-F Atoms: Halogens are also deactivating but are traditionally considered ortho, para-directors.
The cumulative deactivating effect of these five substituents is profound, rendering the aromatic ring extremely electron-poor. As a result, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not feasible under normal conditions. oneonta.eduyoutube.com The ring lacks the necessary nucleophilicity to attack even strong electrophiles. youtube.com
| Substituent Group | Effect on EAS | Directing Influence |
| -NO₂ (Nitro) | Strongly Deactivating | meta |
| -COOH (Carboxylic Acid) | Strongly Deactivating | meta |
| -F (Fluoro) | Deactivating | ortho, para |
Further Functionalization of the Fluorinated Aromatic Core
Directed ortho-Metalation Strategies (if applicable to related systems)
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of substituted aromatic compounds. organic-chemistry.org The reaction involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong organolithium base. baranlab.org The DMG, typically a Lewis basic functional group, coordinates to the lithium cation, positioning the base to deprotonate the adjacent proton. baranlab.org
The carboxylic acid group is known to be a moderately effective directing group for ortho-metalation after in-situ deprotonation to the carboxylate. semanticscholar.orgresearchgate.net In principle, for a related benzoic acid, a strong base like s-butyllithium in the presence of a chelating agent like TMEDA would deprotonate the ring at the position ortho to the carboxylate. researchgate.net
However, in the specific case of this compound, this strategy is not directly applicable for C-H activation. Both positions ortho to the carboxylic acid group (C2 and C6) are already substituted with a nitro group and a hydrogen, respectively. The only available proton is at C6. Deprotonation at this position would be directed by the carboxylate. The resulting aryllithium species could then be trapped with various electrophiles to introduce a new substituent at the C6 position, providing a pathway for further functionalization that complements SNAr and is not possible via EAS.
Studies on other substituted benzoic acids have demonstrated the utility of the carboxylate group in directing metalation, even in the presence of other functional groups like halogens. researchgate.net For instance, 2,4-dihalogenobenzoic acids undergo lithiation at the C3 position, which is flanked by both halogen substituents, showcasing the interplay of directing effects. researchgate.net This indicates that for related systems, DoM remains a viable, albeit complex, strategy for regioselective functionalization.
C-H Activation Methodologies Utilizing Carboxylic Acid as a Directing Group
While direct C-H activation on the aromatic ring of this compound itself is not extensively documented, its derivatives, particularly N-aryl anthranilic acids, serve as excellent precursors for intramolecular C-H activation reactions. In these transformations, the carboxylic acid group, after forming an amide linkage with an aniline derivative, directs the activation of a C-H bond on the adjacent aryl ring, leading to the formation of a new carbon-nitrogen bond and the construction of the acridone scaffold. This process is a key example of how the carboxylic acid functionality can be leveraged to orchestrate complex molecular transformations.
Research in this area has highlighted the efficacy of transition metal catalysis, with copper-based systems being particularly prominent for this type of intramolecular C-H amination. The presence of strong electron-withdrawing groups, such as the trifluoro and nitro substituents on the benzoic acid ring, significantly influences the electronic properties of the substrate and, consequently, the reaction conditions required for efficient cyclization.
Detailed Research Findings
Studies on the synthesis of N-aryl acridones through copper-catalyzed intramolecular C-H bond amination have provided valuable insights into the scope and limitations of this methodology. The reaction typically involves heating the N-aryl anthranilic acid precursor in the presence of a copper catalyst and an oxidant, often in a high-boiling solvent. The carboxylic acid, in its deprotonated carboxylate form, is believed to coordinate to the copper center, bringing the catalyst into proximity with the target C-H bond on the adjacent aromatic ring and facilitating the cyclization process.
A key study in this area explored the copper-catalyzed intramolecular C-H amination for a range of substituted N-aryl anthranilic acids. While a direct analogue of an N-aryl derivative of this compound was not reported, the study did investigate substrates with various electron-withdrawing and electron-donating groups, allowing for an extrapolation of the expected reactivity. For instance, substrates with electron-withdrawing groups on the N-aryl ring were found to be reactive, affording the corresponding acridones in moderate to good yields. nih.govrsc.orgresearchgate.net This suggests that the presence of electron-withdrawing groups on the benzoic acid portion, as in the case of a derivative of this compound, would likely necessitate carefully optimized reaction conditions, such as higher temperatures or specific copper catalysts and ligands, to achieve efficient cyclization.
The general reaction scheme for the copper-catalyzed intramolecular C-H amination to form acridones is depicted below:
Scheme 1: General Reaction for Copper-Catalyzed Intramolecular C-H Amination
N-aryl anthranilic acid derivative → Acridone derivative (Reactant) → (Product) Catalyst: Copper Salt (e.g., CuI, Cu(OAc)₂) Oxidant: Air or O₂ Solvent: High-boiling solvent (e.g., DMSO, DMF) Temperature: 100-140 °C
The following interactive data table summarizes the results from studies on the copper-catalyzed synthesis of N-aryl acridones from various substituted N-aryl anthranilic acids, providing a basis for understanding the potential reactivity of derivatives of this compound. The table highlights the influence of different substituents on the reaction yield.
Interactive Data Table of Copper-Catalyzed Acridone Synthesis
| Entry | N-Aryl Anthranilic Acid Substituent (R) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | H | CuI | DMSO | 120 | 75 | researchgate.net |
| 2 | 4-Me | CuI | DMSO | 120 | 81 | researchgate.net |
| 3 | 4-OMe | CuI | DMSO | 120 | 85 | researchgate.net |
| 4 | 4-F | CuI | DMSO | 120 | 70 | researchgate.net |
| 5 | 4-Cl | CuI | DMSO | 120 | 65 | researchgate.net |
| 6 | 4-CN | CuI | DMSO | 120 | 58 | researchgate.net |
| 7 | 2-Me | CuI | DMSO | 120 | 62 | researchgate.net |
The data indicates that electron-donating groups (e.g., -Me, -OMe) on the N-aryl ring tend to give higher yields, while electron-withdrawing groups (e.g., -F, -Cl, -CN) lead to slightly diminished but still moderate to good yields. This trend underscores the electronic effects at play in the C-H activation/amination step. For a substrate derived from this compound, the powerful electron-withdrawing nature of the substituents would likely place its reactivity at the lower end of the observed yields, necessitating robust catalytic conditions for a successful transformation.
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in the Construction of Complex Molecules
While the inherent reactivity of fluorinated nitroaromatics suggests potential as precursors for a variety of complex structures, the direct application of 3,4,5-trifluoro-2-nitrobenzoic acid in the synthesis of certain heterocyclic systems is not as extensively documented as that of its isomers.
The synthesis of benzimidazoles, a critical scaffold in medicinal chemistry, often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. ruhr-uni-bochum.degoogle.com While related compounds like 2,3,4-trifluoro-5-nitrobenzoic acid and 4-chloro-2-fluoro-5-nitrobenzoic acid have been explicitly shown to serve as precursors to benzimidazole (B57391) derivatives, direct and specific examples of this compound being utilized for this purpose are not prominently reported in the reviewed literature. ruhr-uni-bochum.degoogle.com The general methodology involves the reduction of the nitro group to an amine, followed by cyclization.
The construction of nitrogen-containing scaffolds and macrocycles is a field of intense research due to their diverse applications. nih.gov The synthesis of these structures can involve the strategic use of bifunctional building blocks. While the potential for this compound to act as such a building block exists, specific examples of its incorporation into larger nitrogen-containing frameworks or macrocycles are not widely available in the current body of scientific literature.
Intermediate in the Preparation of Specialized Organic Compounds
The most significant and well-documented application of this compound and its derivatives lies in the synthesis of specialized organic compounds, particularly within the agrochemical sector.
A key application of derivatives of this compound is in the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, which is a crucial intermediate for the broad-spectrum fungicide, fluxapyroxad (B1673505). google.comacs.org Fluxapyroxad functions by inhibiting the succinate (B1194679) dehydrogenase enzyme in fungi. google.com
The synthesis of the biphenyl (B1667301) core of fluxapyroxad often involves a decarboxylative cross-coupling reaction. In this approach, a salt of an o-nitrobenzoic acid is coupled with a trifluorohalobenzene in the presence of a palladium catalyst. google.com This method is advantageous as it utilizes readily available starting materials.
A specific patent describes a method for synthesizing 3,4,5-trifluoro-2'-nitrobiphenyl, the direct precursor to the aminobiphenyl intermediate. google.com This process involves the decarboxylative coupling reaction of an o-nitrobenzoate salt with a 3,4,5-trifluorohalobenzene. google.com
| Starting Material 1 | Starting Material 2 | Catalyst System | Product | Application | Reference |
| o-Nitrobenzoate Salt | 3,4,5-Trifluorohalobenzene | Palladium Catalyst | 3,4,5-Trifluoro-2'-nitrobiphenyl | Precursor to Fluxapyroxad | google.com |
| 3,4,5-Trifluorobenzeneboronic acid | o-Nitro-substituted benzene (B151609) | Palladium Catalyst | 3,4,5-Trifluoro-2'-nitrobiphenyl | Precursor to Fluxapyroxad | wikipedia.org |
This table presents examples of synthetic routes to a key precursor of Fluxapyroxad.
The strategic placement of reactive functional groups on the this compound scaffold allows for its conversion into a variety of other polysubstituted aromatic systems. The carboxylic acid and nitro groups can be chemically modified, and the fluorine atoms are susceptible to nucleophilic aromatic substitution, opening avenues for the synthesis of diverse and complex aromatic compounds. princeton.edu
Utilization in Transition Metal-Catalyzed Processes
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound and its derivatives are valuable substrates in these transformations.
The synthesis of the aforementioned agrochemical intermediate, 3,4,5-trifluoro-2'-nitrobiphenyl, heavily relies on palladium-catalyzed cross-coupling reactions. google.comwikipedia.org One prominent method is the decarboxylative cross-coupling of an o-nitrobenzoate salt with a 3,4,5-trifluorohalobenzene. google.com This reaction is catalyzed by a palladium complex and proceeds via the extrusion of carbon dioxide. ruhr-uni-bochum.de This approach avoids the need to pre-form an organometallic reagent from the benzoic acid component.
Another related palladium-catalyzed method involves the Suzuki coupling of 3,4,5-trifluorobenzeneboronic acid with an ortho-nitro-substituted benzene derivative. wikipedia.org
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Product | Reference |
| Decarboxylative Cross-Coupling | o-Nitrobenzoate Salt | 3,4,5-Trifluorohalobenzene | Palladium complex | 3,4,5-Trifluoro-2'-nitrobiphenyl | google.com |
| Suzuki Coupling | 3,4,5-Trifluorobenzeneboronic acid | o-Nitro-substituted benzene | Palladium complex | 3,4,5-Trifluoro-2'-nitrobiphenyl | wikipedia.org |
This table showcases the utility of precursors related to this compound in palladium-catalyzed reactions.
Ligand Component in Catalysis (Hypothetical, based on similar structures)
While direct experimental evidence for the use of this compound as a ligand in catalysis is not yet prevalent in the literature, its structural features suggest a strong potential for such applications. The presence of both a carboxylic acid group and a nitro group, along with the trifluorinated phenyl ring, offers multiple coordination sites for metal centers. The electron-withdrawing nature of the fluorine and nitro substituents can significantly influence the electronic properties of a catalytic complex, thereby tuning its reactivity and selectivity. For example, related benzoic acid derivatives are known to act as ligands in various metal-catalyzed reactions. The carboxylate group can coordinate to a metal, while the substituents on the aromatic ring can modulate the catalyst's electronic environment and steric bulk.
Transient Directing Group in C-H Functionalization
A significant area of potential application for this compound is as a transient directing group in C-H functionalization reactions. This strategy involves the temporary installation of a directing group to guide a catalyst to a specific C-H bond, which is then cleaved and functionalized. The directing group is subsequently removed in the same catalytic cycle.
The closely related compound, 3,4,5-Trifluorobenzoic acid, has been successfully employed as a transient directing group in transition metal-catalyzed C-H activation reactions. ossila.com The fluorine atoms enhance the acidity of the carboxylic acid, which facilitates the concerted metalation-deprotonation step, a key process in the catalytic cycle. ossila.com The absence of steric hindrance at the ortho positions is also a crucial feature. ossila.com Given these precedents, this compound, with its even greater electronic perturbation due to the additional nitro group, is a strong candidate for similar applications, potentially offering modified reactivity or selectivity in C-H functionalization. The nitro group, being a powerful electron-withdrawing group, can further influence the electronic properties of the system. nih.gov
Conclusion
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the substitution pattern of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical and complementary pieces of the structural puzzle.
¹H NMR and ¹³C NMR Spectral Analysis
Due to the substitution pattern of this compound, the aromatic ring lacks any protons directly attached to it. Therefore, the ¹H NMR spectrum is expected to be relatively simple, primarily showing a broad singlet for the acidic proton of the carboxylic acid group. The chemical shift of this proton can be highly variable and is dependent on the solvent and concentration.
In contrast, the ¹³C NMR spectrum provides a wealth of information. The spectrum will display signals for each of the seven carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups (–COOH, –NO₂, and –F). The carbon atom of the carboxylic acid group (C=O) is expected to appear significantly downfield. The aromatic carbons will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms (C-F coupling). The carbon attached to the nitro group will also be shifted downfield due to the group's electron-withdrawing nature. While specific experimental data for this compound is not widely published, analysis of related substituted nitrobenzoic acids can provide insight into the expected chemical shifts. rsc.orgchegg.comresearchgate.netchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H (–COOH) | > 10 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| ¹³C (C=O) | ~165-170 | Singlet | Typical range for a carboxylic acid carbon. |
| ¹³C (Aromatic) | ~110-160 | Multiplets | Complex splitting due to C-F coupling. |
Note: The predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.
¹⁹F NMR for Fluorine Substitution Pattern Analysis
¹⁹F NMR is an indispensable tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum would be expected to show three distinct signals, one for each of the non-equivalent fluorine atoms at positions 3, 4, and 5.
The chemical shifts and coupling patterns of these signals provide definitive proof of the substitution pattern. Each fluorine signal will be split by the other fluorine nuclei on the ring, with the magnitude of the coupling constant (J-value) dependent on their relative positions (ortho, meta, para). This allows for the unambiguous assignment of each fluorine atom. The chemical shifts are typically referenced against a standard like CFCl₃. colorado.edu The electron-withdrawing nitro group and the carboxylic acid group will influence the electronic environment of the fluorine atoms, causing shifts in their resonance frequencies. spectrabase.comnih.gov
Table 2: Expected ¹⁹F NMR Spectral Features for this compound
| Fluorine Position | Expected Multiplicity | Expected Coupling |
| F-3 | Doublet of doublets | Coupling to F-4 and F-5 |
| F-4 | Doublet of doublets | Coupling to F-3 and F-5 |
| F-5 | Doublet of doublets | Coupling to F-3 and F-4 |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from the molecular formula (C₇H₂F₃NO₄) and compared with the experimentally determined value to confirm the identity of the compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. researchgate.net
The fragmentation pattern in the mass spectrum offers further structural confirmation. Common fragmentation pathways for nitrobenzoic acids include the loss of small neutral molecules such as •OH, H₂O, •NO₂, and CO₂. nist.govmassbank.eumassbank.eunih.gov The analysis of these fragment ions helps to piece together the structure of the parent molecule.
Table 3: Key Ions Expected in the Mass Spectrum of this compound
| Ion | Formula | Description |
| [M]⁺• | C₇H₂F₃NO₄ | Molecular Ion |
| [M-OH]⁺ | C₇HF₃NO₃ | Loss of a hydroxyl radical |
| [M-NO₂]⁺ | C₇H₂F₃O₂ | Loss of a nitro group |
| [M-COOH]⁺ | C₆H₂F₃NO₂ | Loss of the carboxylic acid group |
Note: The relative intensities of these fragments depend on the ionization technique and energy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would show characteristic absorption bands for the carboxylic acid and nitro functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹. The nitro group (–NO₂) will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comblogspot.comorgchemboulder.com The presence of strong C-F stretching bands is also expected in the fingerprint region, typically between 1350-1100 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | ~1700 | Strong |
| Nitro Group | Asymmetric N-O Stretch | 1550 - 1475 | Strong |
| Nitro Group | Symmetric N-O Stretch | 1360 - 1290 | Strong |
| Fluoroaromatic | C-F Stretch | 1350 - 1100 | Strong |
X-ray Crystallography for Solid-State Structure Determination (if available for analogues/derivatives)
Analysis of related structures reveals that benzoic acid derivatives often form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. The planarity of the benzene (B151609) ring and the orientation of the nitro and carboxylic acid groups relative to the ring can also be inferred. In the case of this compound, significant steric hindrance between the ortho-nitro group and the carboxylic acid group would likely cause the carboxylic acid group to be twisted out of the plane of the aromatic ring. The fluorine atoms would lie within the plane of the benzene ring. This information is crucial for understanding intermolecular interactions and packing in the crystalline lattice.
Theoretical and Computational Investigations
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic properties of molecules with a high degree of accuracy. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable conformation of the molecule. The process typically employs a specific functional, such as B3LYP, and a basis set, like 6-311++G(2d,p), to solve the Schrödinger equation in an approximate manner.
For 3,4,5-Trifluoro-2-nitrobenzoic acid, a DFT calculation would yield the optimized bond lengths, bond angles, and dihedral angles. While specific data for this compound is not found in the reviewed literature, a study on the structurally related 3,4,5-Triacetoxybenzoic acid (TABA) using the B3LYP/6-311++G(2d,p) level of theory provides a relevant example of the type of data that can be obtained. nih.gov The table below illustrates the kind of optimized geometric parameters that would be determined for this compound in a similar computational study.
Table 1: Illustrative Example of DFT-Calculated Geometric Parameters (based on a related compound) This table is for illustrative purposes and does not represent actual data for this compound.
| Parameter | Description | Exemplary Value (Å or °) |
|---|---|---|
| C-C (ring) | Carbon-carbon bond lengths in the benzene (B151609) ring | ~1.39 - 1.41 Å |
| C-F | Carbon-fluorine bond lengths | ~1.34 Å |
| C-N | Carbon-nitrogen bond length of the nitro group | ~1.48 Å |
| N-O | Nitrogen-oxygen bond lengths in the nitro group | ~1.22 Å |
| C-C (acid) | Bond length between the ring and the carboxylic acid carbon | ~1.50 Å |
| C=O | Carbonyl bond length in the carboxylic acid | ~1.21 Å |
| C-O-H (acid) | Bond angle in the carboxylic acid group | ~105° |
| O-N-O | Bond angle in the nitro group | ~124° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.
For this compound, the presence of multiple electron-withdrawing groups (three fluorine atoms, one nitro group, and a carboxylic acid) would be expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid. This would also influence the HOMO-LUMO gap. FMO analysis can reveal the distribution of these orbitals across the molecule, indicating the most probable sites for nucleophilic and electrophilic attack.
Table 2: Expected Trends from Frontier Molecular Orbital (FMO) Analysis This table presents expected trends for this compound based on general chemical principles.
| Parameter | Expected Trend/Value | Implication |
|---|---|---|
| HOMO Energy | Low energy level | Indicates low nucleophilicity; electrons are tightly held. |
| LUMO Energy | Low energy level | Indicates high electrophilicity; readily accepts electrons. |
| HOMO-LUMO Gap | Relatively small | Suggests higher reactivity compared to less substituted analogues. |
| HOMO Distribution | Likely localized on the benzene ring and carboxylic acid oxygen atoms. | These are the most probable sites for electron donation. |
| LUMO Distribution | Likely localized on the nitro group and the aromatic ring. | These are the most probable sites for accepting electrons in a reaction. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, an MEP map would be expected to show strong negative potential around the oxygen atoms of the carboxylic acid and nitro groups, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential would be anticipated around the hydrogen atom of the carboxylic acid and potentially on the carbon atoms attached to the highly electronegative fluorine and nitro groups. A study on 3,4,5-Triacetoxybenzoic acid similarly used MEP to investigate reactive sites. nih.gov
Mechanistic Studies of Reactions Involving this compound
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.
By modeling the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state relative to the reactants gives the activation energy, a crucial factor in determining the reaction rate.
For reactions involving this compound, such as nucleophilic aromatic substitution or modification of the carboxylic acid group, computational modeling could be used to compare different possible mechanisms. For instance, in a nucleophilic aromatic substitution reaction, calculations could determine whether the substitution is more likely to occur at one of the carbon atoms bearing a fluorine atom and which pathway has a lower activation energy.
The electronic and steric properties of a molecule, as determined by quantum chemical calculations, can be used to predict its reactivity and regioselectivity. For this compound, the strong electron-withdrawing nature of the nitro and fluoro groups deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution.
Computational models can quantify this effect by calculating the partial charges on each atom and the energies of potential intermediates. For example, by modeling the intermediates formed upon nucleophilic attack at different positions on the ring, the relative stability of these intermediates can be determined, thus predicting the most likely site of substitution (regioselectivity). The electron-withdrawing groups are expected to stabilize the negative charge in the Meisenheimer complex intermediate of a nucleophilic aromatic substitution, with the position of substitution being influenced by the combined directing effects of all substituents.
Analysis of Electronic Effects and Aromaticity in Substituted Systems
The electronic landscape and aromatic character of this compound are significantly shaped by the interplay of its electron-withdrawing substituents: three fluorine atoms and a nitro group, all attached to the benzoic acid framework. Computational chemistry provides powerful tools to dissect these influences, offering insights into the molecule's structure, reactivity, and fundamental properties.
Impact of Fluorine and Nitro Substituents on Aromatic Ring Properties
The presence of multiple, strongly electronegative substituents on the benzene ring of this compound leads to a complex electronic environment. Both fluorine and the nitro group are potent electron-withdrawing groups, which profoundly alters the properties of the aromatic system compared to unsubstituted benzene or benzoic acid.
The influence of a substituent on the reactivity and electron distribution of a benzene ring can be understood through the interaction of two primary electronic phenomena: the inductive effect and the resonance effect. libretexts.org
Inductive Effect (-I): Fluorine is the most electronegative element, and thus, it exerts a strong electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma (σ) bonds. The nitro group also possesses a very strong -I effect due to the high electronegativity of the nitrogen and oxygen atoms. This general withdrawal of electron density deactivates the ring, making it less susceptible to electrophilic substitution than benzene itself. libretexts.org
Resonance Effect (-M/-R): The nitro group strongly deactivates the aromatic ring through resonance, withdrawing π-electron density. This effect is most pronounced at the ortho and para positions relative to the nitro group. libretexts.org Conversely, fluorine, despite its high electronegativity, can act as a π-electron donor through resonance (+M/+R effect) due to its lone pairs. nih.gov However, for halogens, the strong inductive effect typically dominates the weaker resonance donation. libretexts.org In the case of this compound, the cumulative inductive pull of three fluorine atoms and a nitro group is expected to be the dominant electronic factor.
The aromaticity of the benzene ring is also modulated by these substituents. While benzene is the archetypal aromatic compound, substitution can either enhance or diminish its aromatic character. Electron-withdrawing groups, such as the nitro group, and extensive fluorination tend to decrease the aromaticity of the benzene ring. researchgate.netnih.gov This reduction in aromaticity can be quantified using computational methods like the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netnih.gov For polysubstituted benzenes, especially with electron-withdrawing groups, a decrease in the diatropic ring current, a hallmark of aromaticity, is generally observed. researchgate.net
The combination of these substituents makes the aromatic ring of this compound exceptionally electron-poor. This has significant implications for its chemical reactivity and acidity. The strong electron withdrawal increases the acidity of the carboxylic acid group substantially compared to benzoic acid. mdpi.comresearchgate.netnih.gov
Charge Distribution Analysis (e.g., Mulliken Charges, NBO Analysis)
Charge distribution analysis provides a quantitative picture of the electronic effects described above by assigning partial atomic charges to each atom in the molecule. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly employed for this purpose. wikipedia.orgnih.gov
Mulliken Charges: This method partitions the total electron density among the atoms of a molecule. wikipedia.org For this compound, a Mulliken charge analysis is expected to reveal a significant positive charge on the carbon atoms of the aromatic ring due to the strong inductive effects of the fluorine and nitro substituents. The fluorine atoms will carry a substantial negative charge, as will the oxygen atoms of the nitro and carboxyl groups. The hydrogen atom of the carboxylic acid group is anticipated to be highly positive, reflecting its high acidity.
Below are hypothetical, yet representative, data tables for the charge distribution in this compound, based on typical values observed in computational studies of similarly substituted aromatic compounds. mdpi.comresearchgate.net
Table 1: Illustrative Mulliken Atomic Charges (Note: These values are illustrative and would require specific DFT calculations for precise determination.)
| Atom | Hypothetical Mulliken Charge (e) |
| C (Carboxyl) | +0.80 |
| O (Carbonyl) | -0.65 |
| O (Hydroxyl) | -0.70 |
| H (Hydroxyl) | +0.45 |
| C2 (Ring) | +0.50 |
| N (Nitro) | +0.90 |
| O (Nitro) | -0.75 |
| C3 (Ring) | +0.35 |
| F (at C3) | -0.40 |
| C4 (Ring) | +0.30 |
| F (at C4) | -0.42 |
| C5 (Ring) | +0.32 |
| F (at C5) | -0.41 |
| C6 (Ring) | +0.15 |
Table 2: Illustrative NBO Analysis - Key Donor-Acceptor Interactions (Note: These values are illustrative examples of delocalization energies (E2), indicating the strength of the interaction.)
| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) |
| LP(2) O (Carbonyl) | π(C-O Hydroxyl) | ~ 25.5 |
| π (C3-C4 Ring) | π(N-O Nitro) | ~ 15.0 |
| LP(3) F (at C4) | σ(C3-C4 Ring) | ~ 4.5 |
| σ (C2-C3 Ring) | σ(C-N Nitro) | ~ 6.0 |
These analyses collectively demonstrate that the fluorine and nitro substituents impose a powerful and multifaceted electronic influence on the benzoic acid core, leading to a highly polarized, electron-deficient, and less aromatic ring system with significantly enhanced acidity.
Emerging Research and Future Directions in 3,4,5 Trifluoro 2 Nitrobenzoic Acid Chemistry
Development of More Sustainable and Efficient Synthetic Routes
The industrial demand for specialty chemicals necessitates the development of manufacturing processes that are not only economically viable but also environmentally responsible. For 3,4,5-Trifluoro-2-nitrobenzoic acid and its derivatives, research is pivoting towards greener and more efficient synthetic strategies.
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of compounds related to this compound, a notable advancement is the use of water as a reaction solvent. For instance, a patented method for preparing 3,4,5-trifluoro-2'-nitrobiphenyl, a direct derivative, utilizes a pure water phase for the reaction. patsnap.com This approach is lauded for being environmentally friendly and simplifying post-reaction processing. patsnap.com Another green strategy involves the use of non-traditional activation methods like high hydrostatic pressure, which can initiate chemical reactions with mechanical force, reducing the need for harsh chemical reagents. rsc.org These principles point toward a future where the synthesis of fluorinated nitroaromatics can be achieved with a smaller environmental footprint.
| Green Chemistry Principle | Application in Synthesis of Related Aromatics | Potential Benefit for this compound Synthesis |
|---|---|---|
| Use of Safer Solvents | Employing water as a solvent in the synthesis of 3,4,5-trifluoro-2'-nitrobiphenyl. patsnap.com | Reduces reliance on volatile organic compounds (VOCs), improving safety and reducing environmental pollution. |
| Alternative Activation Methods | Application of high hydrostatic pressure (barochemistry) for synthesizing building blocks and fine chemicals. rsc.org | Potentially lower reaction temperatures and reduce the need for chemical activators, leading to energy savings and less waste. |
| Catalysis | Use of highly active Ms-Pd catalysts that can be recycled and reused for multiple batches in Suzuki coupling reactions. google.com | Improves atom economy, reduces catalyst waste, and lowers overall production costs. |
Continuous flow chemistry is emerging as a powerful technology for chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. nih.govewadirect.com Reactions involving hazardous reagents or generating strong exotherms, such as nitrations, are particularly well-suited for flow reactors, which handle small volumes at any given time, thus mitigating risks. ewadirect.comresearchgate.net
The synthesis of related compounds, such as 5-fluoro-2-nitrobenzotrifluoride, has been successfully demonstrated in continuous-flow millireactor systems. researchgate.net This method provides better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates. researchgate.net Similarly, the synthesis of 2,4,5-trifluorobenzoic acid has been achieved using a two-step continuous flow process. researchgate.net These examples strongly suggest that a continuous flow approach for the nitration of 3,4,5-trifluorobenzoic acid could lead to a safer, more consistent, and higher-yielding manufacturing process for this compound.
| Parameter | Traditional Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. ewadirect.com | Enhanced safety due to small reaction volumes, superior heat dissipation, and containment of hazardous intermediates. nih.govresearchgate.net |
| Efficiency & Yield | Can be limited by mass and heat transfer; may result in lower yields and more by-products. researchgate.net | Higher efficiency and yields due to precise control over reaction parameters (temperature, pressure, stoichiometry). ewadirect.comresearchgate.net |
| Scalability | Scaling up can be complex and introduce new safety challenges. | Easily scalable by extending operational time or "numbering-up" (running multiple reactors in parallel). ewadirect.com |
| Process Control | Difficult to maintain uniform conditions throughout the reaction vessel. | Excellent control over reaction conditions, leading to higher product purity and consistency. researchgate.net |
Exploration of Novel Chemical Transformations
The dense functionalization of this compound makes it a prime candidate for exploring novel chemical transformations. The interplay between the carboxylic acid, the nitro group, and the three fluorine atoms opens avenues for complex synthetic routes.
Future research will likely focus on:
Selective C-F Bond Functionalization: The fluorine atoms are susceptible to nucleophilic aromatic substitution. Investigating their selective replacement by different nucleophiles could generate a library of diverse derivatives. The reactivity of each fluorine is influenced by the electronic effects of the adjacent nitro and carboxyl groups, allowing for potential regioselectivity.
Nitro Group Transformations: Beyond simple reduction to an amine, the nitro group can participate in more complex cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
Decarboxylative Cross-Coupling: As demonstrated in related syntheses, the carboxylic acid group can be removed in a decarboxylation coupling reaction to form new carbon-carbon bonds, such as in the formation of biphenyl (B1667301) structures. patsnap.com
| Functional Group | Potential Reaction | Example from Related Compounds |
|---|---|---|
| Fluoro Groups | Nucleophilic Aromatic Substitution | 2,3,4-Trifluoro-5-nitrobenzoic acid reacts with ammonium (B1175870) hydroxide (B78521) to yield amino-substituted products. chemicalbook.com |
| Nitro Group | Reduction to Amine | Hydrogenation of 2,3,4-trifluoro-5-nitrobenzoic acid using a Pd/C catalyst yields 5-amino-2,3,4-trifluorobenzoic acid. chemicalbook.com |
| Carboxylic Acid | Conversion to Acid Chloride | 2-Fluoro-4-nitrobenzoic acid is converted to its acid chloride using thionyl chloride as a precursor for other functional groups. google.com |
| Carboxylic Acid | Decarboxylative Coupling | o-Nitrobenzoate undergoes decarboxylation coupling with halogenated benzenes to form nitrobiphenyls. patsnap.com |
Integration into Advanced Materials and Specialty Chemical Synthesis
The unique electronic properties of this compound make it an attractive building block for advanced materials and high-value specialty chemicals. The presence of multiple fluorine atoms can enhance properties such as thermal stability, metabolic resistance, and binding affinity in bioactive molecules. innospk.com
Future applications could include:
Pharmaceuticals: Its precursor, 3,4,5-trifluorobenzoic acid, is already used to synthesize anticancer drug candidates. ossila.com The addition of a nitro group provides a handle for further modification, potentially leading to new classes of therapeutic agents, such as antibacterials or antivirals. chemicalbook.com
Agrochemicals: The 3,4,5-trifluoro-phenyl motif is a key component of the highly effective fungicide Fluxapyroxad (B1673505). patsnap.com This suggests that this compound could serve as a precursor for a new generation of agrochemicals with improved efficacy and tailored properties.
Materials Science: Fluorinated benzoic acids have been used as "coformers" to improve the solubility and permeability of poorly absorbed drugs. ossila.com The specific properties of this compound could be harnessed to develop new materials for drug delivery systems or as components in organic electronics.
Interdisciplinary Research Prospects
The versatility of this compound positions it at the crossroads of several scientific disciplines. Future research will likely see increased collaboration between organic chemists, materials scientists, and chemical biologists.
Medicinal Chemistry: The compound is a valuable scaffold for creating libraries of potential drug candidates. Its derivatives could be screened for activity against a wide range of biological targets. For example, related nitrobenzoic acid derivatives have been explored as irreversible inhibitors for treating diseases like cancer. google.com
Chemical Biology: Derivatives of this compound could be synthesized to act as molecular probes. For instance, a photoaffinity analog of a related nitrobenzoate was created to label and study chloride channels in cell membranes. nih.gov
Supramolecular Chemistry: The molecule's capacity for hydrogen bonding (via the carboxylic acid) and halogen bonding (via the fluorine atoms) makes it an interesting candidate for designing complex, self-assembling supramolecular structures.
Unexplored Reactivity Patterns and Synthetic Utilities
While the reactivity of individual functional groups can be predicted, the combined influence of all substituents in this compound may lead to unexpected and unexplored reactivity. Future synthetic studies could focus on:
Regioselective Transformations: Systematically exploring how reaction conditions can dictate which of the three fluorine atoms is substituted, or whether a reaction occurs at the nitro group versus the carboxylic acid.
Tandem Reactions: Designing one-pot reactions where an initial transformation (e.g., reduction of the nitro group) triggers a subsequent intramolecular cyclization, providing rapid access to complex heterocyclic systems.
C-H Activation: The use of its precursor, 3,4,5-trifluorobenzoic acid, as a transient directing group in C-H activation reactions suggests that derivatives of the title compound could also be explored in this cutting-edge area of synthesis, enabling the direct functionalization of otherwise unreactive C-H bonds. ossila.com
Table of Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 121579-85-9 | C7H2F3NO4 |
| 3,4,5-trifluoro-2'-nitrobiphenyl | 1056196-56-5 | C12H6F3NO2 |
| 5-fluoro-2-nitrobenzotrifluoride | 393-06-6 | C7H3F4NO2 |
| 2,4,5-trifluorobenzoic acid | 446-17-3 | C7H3F3O2 |
| 2,3,4-Trifluoro-5-nitrobenzoic acid | Not explicitly found | C7H2F3NO4 |
| 5-amino-2,3,4-trifluorobenzoic acid | Not explicitly found | C7H4F3NO2 |
| 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | C7H4FNO4 |
| 3,4,5-Trifluorobenzoic acid | 121602-93-5 | C7H3F3O2 |
| Fluxapyroxad | 907204-31-3 | C18H12F5N3O |
Q & A
Q. What are the optimal synthetic routes for 3,4,5-trifluoro-2-nitrobenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves nitration and halogenation steps on a benzoic acid scaffold. Key reagents include nitric acid for nitration and fluorinating agents like HF or SF₄ for introducing fluorine substituents. Reaction temperature and solvent polarity significantly affect regioselectivity; for example, polar aprotic solvents (e.g., DMF) enhance nitro-group positioning . Optimization studies suggest that stepwise fluorination before nitration reduces side products, with yields improving under controlled low-temperature conditions (-10°C to 0°C) .
Q. How can impurities in this compound be identified and removed during purification?
Common impurities include de-fluorinated byproducts (e.g., 3,4-difluoro-2-nitrobenzoic acid) and residual nitration intermediates. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (pH 2.5) effectively separates these impurities. Recrystallization using ethanol/water (1:3 v/v) at 4°C further purifies the compound, achieving >98% purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- ¹⁹F NMR : Distinguishes between fluorine environments, with δ values typically at -110 to -120 ppm for ortho-fluorines and -130 ppm for para-fluorine .
- IR Spectroscopy : Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups .
- Mass Spectrometry (HRMS) : Molecular ion [M-H]⁻ at m/z 235.98 (calculated for C₇H₂F₃NO₄⁻) .
Advanced Research Questions
Q. How do the electron-withdrawing effects of fluorine and nitro groups influence the compound’s reactivity in nucleophilic substitution?
The trifluoromethyl and nitro groups create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. Kinetic studies show that reactions with amines (e.g., piperidine) proceed 10× faster than non-fluorinated analogs due to enhanced ring activation. Density functional theory (DFT) calculations corroborate lower activation energies (ΔG‡ ≈ 25 kJ/mol) for intermediates stabilized by fluorine’s inductive effects .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
Fluorine and nitro groups introduce disorder in crystal lattices, complicating refinement. Using SHELXL for small-molecule refinement with high-resolution data (d-spacing < 0.8 Å) improves accuracy. Twinning, common in fluorinated aromatics, is mitigated via the TWIN/BASF command in SHELX, while ORTEP-3 visualizes anisotropic displacement parameters to validate structural models .
Q. How does this compound compare to analogs like 2,4,5-trifluoro-3-nitrobenzoic acid in biological activity studies?
Comparative studies reveal that 3,4,5-trifluoro substitution enhances lipophilicity (logP = 2.1 vs. 1.8 for 2,4,5-trifluoro analogs), improving membrane permeability in cell-based assays. However, the nitro group’s meta position reduces metabolic stability in hepatic microsome models (t₁/₂ = 45 min vs. 60 min for para-nitro derivatives) .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s acid dissociation constant (pKa)?
Discrepancies often arise from solvent effects and implicit vs. explicit solvation models in DFT. Experimental validation via potentiometric titration in DMSO/water (1:4) gives pKa = 1.8 ± 0.1, while COSMO-RS simulations align better when including explicit water molecules (error < 0.3 units). Iterative refinement of computational parameters reduces such gaps .
Key Methodological Recommendations
- Synthesis : Prioritize fluorination before nitration to avoid nitro-group migration .
- Crystallography : Use SHELX with TWIN commands for twinned crystals and ORTEP-3 for model validation .
- Data Analysis : Combine explicit solvation models (DFT) with experimental titration to resolve pKa discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
